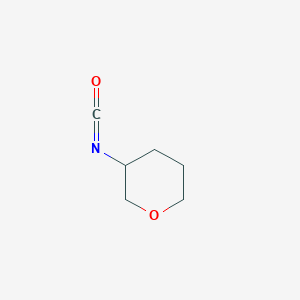

3-Isocyanatooxane

Description

Structure

3D Structure

Properties

IUPAC Name |

3-isocyanatooxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c8-5-7-6-2-1-3-9-4-6/h6H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHUIMQZKRMLYML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Isocyanatooxane

Precursor Chemistry and Starting Material Derivations

The successful synthesis of 3-Isocyanatooxane relies on the efficient preparation of suitably functionalized oxane ring systems that can serve as precursors for isocyanate formation.

Synthesis of Oxane Ring Scaffolds with Precursor Functionalities

The tetrahydropyran (B127337) (oxane) ring system can be constructed through various cyclization strategies. For the synthesis of this compound, precursors with functional groups at the 3-position, amenable to conversion into an isocyanate, are required. Common approaches include:

Introduction of Isocyanate Functionality: Phosgenation and Phosgene-Free Routes

The introduction of the isocyanate group (-NCO) can be achieved through several methods, with a growing emphasis on phosgene-free routes due to safety and environmental concerns.

Curtius Rearrangement Pathways from Acyl AzidesCurrent time information in Bangalore, IN.

The Curtius rearrangement is a well-established method for converting carboxylic acid derivatives into isocyanates. This transformation typically involves the thermal decomposition of an acyl azide (B81097), which extrudes nitrogen gas and rearranges to an isocyanate.

The general pathway involves:

The isocyanate formed can then be trapped by nucleophiles like water to yield amines (via carbamic acid), alcohols to form carbamates, or amines to form ureas. organicchemistrytutor.commasterorganicchemistry.comjove.comorganic-chemistry.orgtestbook.comwikipedia.org

Alternative Phosgene-Free Synthetic Approaches

Beyond the Curtius rearrangement, several other phosgene-free methods are available for synthesizing isocyanates:

Advanced Catalytic Approaches in this compound Synthesis

Catalytic methods offer efficient and often milder routes for isocyanate synthesis, reducing reagent usage and improving selectivity.

Metal-Catalyzed Transformations for Isocyanate Formation

Transition metal catalysis plays a significant role in developing new pathways for isocyanate synthesis, particularly for phosgene-free routes.

While specific applications of these catalytic methods to the synthesis of This compound are not extensively detailed in the provided literature, these general catalytic strategies represent promising avenues for its future development.

Compound List:

Optimization of Reaction Conditions and Yield Enhancements in Multistep Syntheses

The synthesis of complex molecules like this compound often requires multistep sequences, where optimizing reaction conditions is crucial for achieving high yields and purity. Several general methods for isocyanate synthesis, such as the Curtius rearrangement, are amenable to optimization.

Multistep syntheses involving cyclic ether formation also benefit from optimized conditions. For example, the synthesis of tetrahydropyrans can be achieved through various catalytic methods, including platinum-catalyzed hydroalkoxylation or Lewis acid-catalyzed cyclizations, where reaction parameters like catalyst loading, temperature, and solvent are critical for yield and selectivity organic-chemistry.org. Combining these cyclization strategies with efficient isocyanate formation methods in a sequential manner would constitute a multistep synthesis where each step's optimization is paramount.

Table 1: Optimization Parameters in Isocyanate Synthesis (Curtius Rearrangement)

| Parameter | Optimization Focus | Impact on Yield/Purity | Reference |

| Azide Source | TMSN3, DPPA | Safety, Yield | google.comresearchgate.net |

| Reaction Medium | Flow chemistry, optimized solvents (e.g., DMF, THF) | Safety, Yield, Purity | google.comresearchgate.net |

| Temperature | Controlled heating, room temperature options | Yield, Byproduct formation | illinoisstate.eduresearchgate.net |

| Reagent Stoichiometry | Precise molar ratios of reactants | Yield, Purity | illinoisstate.edugoogle.com |

| Reaction Time | Optimized duration to minimize degradation/byproducts | Yield, Purity | illinoisstate.edu |

Optimization of Reaction Conditions and Yield Enhancements in Multistep Syntheses

The synthesis of complex molecules like this compound often requires multistep sequences, where optimizing reaction conditions is crucial for achieving high yields and purity. Several general methods for isocyanate synthesis, such as the Curtius rearrangement, are amenable to optimization.

Multistep syntheses involving cyclic ether formation also benefit from optimized conditions. For example, the synthesis of tetrahydropyrans can be achieved through various catalytic methods, including platinum-catalyzed hydroalkoxylation or Lewis acid-catalyzed cyclizations, where reaction parameters like catalyst loading, temperature, and solvent are critical for yield and selectivity organic-chemistry.org. Combining these cyclization strategies with efficient isocyanate formation methods in a sequential manner would constitute a multistep synthesis where each step's optimization is paramount.

Table 1: Optimization Parameters in Isocyanate Synthesis (Curtius Rearrangement)

| Parameter | Optimization Focus | Impact on Yield/Purity | Reference |

| Azide Source | TMSN3, DPPA | Safety, Yield | google.comresearchgate.net |

| Reaction Medium | Flow chemistry, optimized solvents (e.g., DMF, THF) | Safety, Yield, Purity | google.comresearchgate.net |

| Temperature | Controlled heating, room temperature options | Yield, Byproduct formation | illinoisstate.eduresearchgate.net |

| Reagent Stoichiometry | Precise molar ratios of reactants | Yield, Purity | illinoisstate.edugoogle.com |

| Reaction Time | Optimized duration to minimize degradation/byproducts | Yield, Purity | illinoisstate.edu |

Reactivity Profiles and Reaction Mechanisms of 3 Isocyanatooxane

Nucleophilic Addition Reactions of the Isocyanate Moiety

Isocyanates react readily with compounds possessing active hydrogen atoms, acting as electrophiles in these addition reactions wikipedia.orgdoxuchem.comdiva-portal.orgresearchgate.net. The general mechanism involves the nucleophilic attack on the central carbon atom of the isocyanate group, followed by a proton transfer diva-portal.orgrsc.org.

The reaction between an isocyanate and an alcohol yields a urethane (B1682113) (carbamate) linkage wikipedia.orgdiva-portal.orgl-i.co.ukkuleuven.beessentialchemicalindustry.orgacs.org. This reaction is fundamental to the synthesis of polyurethanes l-i.co.ukessentialchemicalindustry.org.

Mechanism: The reaction typically proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. This is followed by a proton transfer from the alcohol to the nitrogen atom of the isocyanate, forming the urethane bond wikipedia.orgkuleuven.beacs.org. The reaction rate can be influenced by catalysts, such as tertiary amines or organometallic compounds, which can activate either the alcohol or the isocyanate acs.orgacs.orgresearchgate.net. Electron-withdrawing substituents on the isocyanate generally increase its reactivity diva-portal.orgrsc.orgresearchgate.net. The oxane ring's ether oxygen might influence solubility or participate in coordination with catalysts, potentially affecting reaction rates.

Illustrative Data Table: Urethane Formation

| Reactant 1 (Isocyanate) | Reactant 2 (Alcohol) | Product Type | General Reaction Conditions (Illustrative) | Potential Oxane Influence (Hypothetical) |

| 3-Isocyanatooxane | R-OH (e.g., Methanol) | Urethane | Room temperature, mild catalyst (e.g., tertiary amine), inert solvent | Steric hindrance from ring; polarity affecting solubility/catalyst interaction |

| This compound | Polyol | Polyurethane | Moderate temperature, catalyst, solvent (if needed) | Increased chain flexibility or rigidity depending on polyol and ring interaction |

Isocyanates react rapidly with primary and secondary amines to form urea (B33335) linkages wikipedia.orgdiva-portal.orgresearchgate.netcommonorganicchemistry.com. This reaction is generally faster than the alcoholysis reaction and often proceeds without the need for a catalyst wikipedia.orgcommonorganicchemistry.com.

Mechanism: The amine nitrogen, acting as a nucleophile, attacks the electrophilic carbon of the isocyanate group. This addition is typically very fast and forms a stable urea bond wikipedia.orgdiva-portal.orgrsc.org. If the isocyanate reacts with thiols (compounds containing an -SH group), thiourea (B124793) linkages are formed. The oxane ring's steric and electronic properties could influence the accessibility of the isocyanate group to amines.

Illustrative Data Table: Urea Formation

| Reactant 1 (Isocyanate) | Reactant 2 (Amine) | Product Type | General Reaction Conditions (Illustrative) | Potential Oxane Influence (Hypothetical) |

| This compound | R-NH₂ (Primary Amine) | Urea | Room temperature, no catalyst required, various solvents | Steric accessibility of NCO group; solubility characteristics |

| This compound | R₂NH (Secondary Amine) | Urea | Room temperature, no catalyst required, various solvents | Steric accessibility of NCO group; solubility characteristics |

Isocyanates react with water, albeit with less predictable outcomes than with alcohols or amines, leading to the formation of amines and carbon dioxide wikipedia.orgdoxuchem.comdiva-portal.orgl-i.co.ukresearchgate.net.

Mechanism: The initial reaction with water forms an unstable carbamic acid, which rapidly decomposes to yield a primary amine and carbon dioxide gas wikipedia.orgdoxuchem.coml-i.co.ukresearchgate.net. The generated amine can then react with another isocyanate molecule to form a urea wikipedia.orgresearchgate.net. The released carbon dioxide is often utilized as a blowing agent in the production of polyurethane foams wikipedia.orgdoxuchem.coml-i.co.uk. Other nucleophiles, such as thiols, can also react with isocyanates. The presence of the oxane ring might affect the rate of hydrolysis or reaction with other nucleophiles due to its polarity and potential to stabilize intermediates.

Illustrative Data Table: Reaction with Water

| Reactant 1 (Isocyanate) | Reactant 2 (Water) | Primary Products | Secondary Products | General Conditions (Illustrative) | Potential Oxane Influence (Hypothetical) |

| This compound | H₂O | Carbamic Acid | Amine + CO₂ | Ambient temperature, moisture present | Hydrolytic stability; CO₂ evolution rate |

Polymerization Behavior of this compound

Isocyanates are highly capable of polymerization, both with themselves and with other reactive monomers, forming a wide range of polymeric materials.

Isocyanates can undergo self-polymerization reactions, most notably trimerization, to form highly stable isocyanurate rings wikipedia.orgresearchgate.netnih.govutwente.nlrsc.orgrsc.orguni-miskolc.hu.

Mechanism: This process typically involves a stepwise addition of three isocyanate molecules, catalyzed by bases such as tertiary amines or carboxylates researchgate.netnih.govutwente.nlrsc.org. The mechanism generally involves nucleophilic attack on the isocyanate carbon, leading to the formation of a cyclic trimer nih.govrsc.orgrsc.org. This reaction is crucial in the production of polyisocyanurate (PIR) foams, valued for their thermal stability researchgate.netnih.govutwente.nl. The oxane ring's structure could influence the ease of trimerization by affecting the accessibility of the isocyanate group or by participating in catalytic interactions.

Illustrative Data Table: Isocyanate Trimerization

| Reactant (Isocyanate) | Product Type | Catalysis (Illustrative) | General Conditions (Illustrative) | Potential Oxane Influence (Hypothetical) |

| This compound | Isocyanurate | Base catalyst (e.g., tertiary amine, carboxylate) | Moderate temperature, presence of catalyst | Steric hindrance affecting cyclization; ring strain |

The primary application of isocyanates in polymerization is their reaction with polyols to form polyurethanes l-i.co.ukessentialchemicalindustry.org.

Mechanism: This process involves the polyaddition reaction between the isocyanate groups and the hydroxyl groups of the polyol l-i.co.ukessentialchemicalindustry.orguni-miskolc.hu. If a diisocyanate reacts with a diol, linear polyurethane chains are formed. If polyols with functionalities greater than two are used, cross-linked networks result essentialchemicalindustry.orguni-miskolc.hu. This compound, if used as a monofunctional isocyanate, could act as a chain terminator or modifier in polyurethane synthesis. If it were a di- or poly-isocyanate derivative of oxane, it could participate directly in chain extension or cross-linking. The oxane ring's presence could influence the polymer's flexibility, thermal properties, and solubility.

Illustrative Data Table: Copolymerization for Polyurethane Formation

| Isocyanate Monomer | Polyol Monomer | Polymer Type | General Reaction Conditions (Illustrative) | Potential Oxane Influence (Hypothetical) |

| This compound | Polyol (e.g., Polyether polyol) | Modified Polyurethane | Moderate temperature, catalyst, solvent | Introduction of ether linkages into polymer backbone; altered Tg, solubility |

| Hypothetical Diisocyanatooxane | Polyol | Polyurethane | Moderate temperature, catalyst, solvent | Incorporation of oxane rings into the polymer network |

Mechanistic Aspects of Chain Growth and Network Formation in Polymerization

Chain-growth polymerization, a fundamental process in polymer synthesis, involves the rapid addition of monomer units to an active site on a growing polymer chain basicmedicalkey.comwikipedia.orgslideshare.netlibretexts.org. For a compound like this compound, if it acts as a monomer, its polymerization would likely proceed via mechanisms involving its functional groups. Isocyanates are known to react with nucleophiles, and if polymerization occurs through the isocyanate group, it could involve reactions such as trimerization to form isocyanurates or reactions with co-monomers containing active hydrogen atoms (like alcohols or amines) to form polyurethanes or polyureas, respectively. The oxane ring, being a cyclic ether, could potentially participate in polymerization through ring-opening mechanisms, especially under acidic conditions pressbooks.publibretexts.orgechemi.comlibretexts.orgchimia.chmasterorganicchemistry.comyoutube.comyoutube.com. The formation of network structures would depend on the presence of crosslinking agents or monomers with higher functionality, leading to a three-dimensional polymer network basicmedicalkey.com. The specific mechanism of chain growth and network formation for this compound would depend on the initiating species and reaction conditions.

Ring-Opening Reactions of the Oxane Moiety

The oxane moiety, a six-membered cyclic ether, is inherently strained, making it susceptible to ring-opening reactions echemi.comyoutube.comchemistrysteps.com. These reactions are typically initiated by acids or nucleophiles. The presence of the isocyanate group on the ring can influence the regioselectivity and reactivity of these ring-opening processes.

Acid-Catalyzed Ring-Opening Mechanisms

Acid catalysis typically involves the protonation of the oxygen atom in the oxane ring, which increases the electrophilicity of the adjacent carbon atoms and makes the ring more susceptible to nucleophilic attack pressbooks.publibretexts.orgechemi.comlibretexts.orgchimia.chmasterorganicchemistry.comyoutube.comyoutube.comlibretexts.org. The mechanism often exhibits characteristics of both SN2 and SN1 reactions, with the nucleophile attacking the more substituted carbon atom due to partial positive charge development on that carbon pressbooks.publibretexts.orglibretexts.orgchimia.chmasterorganicchemistry.comlibretexts.org. This can lead to the formation of trans-1,2-disubstituted products. For this compound, acid-catalyzed ring opening would likely involve protonation of the ring oxygen, followed by attack of a nucleophile at one of the ring carbons, potentially leading to a functionalized tetrahydropyran (B127337) derivative with the isocyanate group intact or modified depending on the reaction conditions.

Nucleophilic Ring-Opening Pathways

Nucleophilic attack on the oxane ring can occur directly, particularly with strong nucleophiles echemi.comyoutube.comchemistrysteps.comrsc.org. In a base-catalyzed or neutral nucleophilic ring-opening, the reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom of the ring pressbooks.pubechemi.comlibretexts.org. This results in the opening of the ring and the formation of an alkoxide intermediate, which is subsequently protonated. For this compound, a strong nucleophile would likely attack the less substituted carbon atom of the oxane ring, leading to a product where the nucleophile is attached to that carbon, and a hydroxyl group is formed on the adjacent carbon. The isocyanate group's reactivity towards the nucleophile would also need to be considered, as it could potentially react before or concurrently with the ring opening.

Stereochemical Outcomes of Ring-Opening Reactions

The stereochemical outcome of ring-opening reactions in cyclic ethers like oxanes is often dictated by the mechanism. SN2-type reactions, common in both acid- and base-catalyzed ring openings, typically proceed with inversion of configuration at the attacked carbon center pressbooks.publibretexts.orgchemistrysteps.comlibretexts.orgbeilstein-journals.org. If the oxane ring in this compound possesses chiral centers, or if the ring opening creates new chiral centers, specific stereoisomers will be formed. For instance, acid-catalyzed opening often leads to trans-products due to backside attack on the protonated epoxide pressbooks.publibretexts.orglibretexts.orglibretexts.org. Nucleophilic attack on less substituted carbons in SN2-like pathways also results in inversion of stereochemistry chemistrysteps.comlibretexts.orgbeilstein-journals.org. The specific stereochemical outcome for this compound would depend on the stereochemistry of the starting material and the precise reaction mechanism, including regioselectivity.

Investigating Reaction Intermediates and Transition States

Understanding reaction mechanisms often involves identifying transient species such as intermediates and transition states wolfram.comsolubilityofthings.comtutorchase.comyoutube.comlibretexts.orgsinica.edu.twstanford.edu. Intermediates are relatively stable species formed during a multi-step reaction, existing in energy minima between transition states solubilityofthings.comtutorchase.comyoutube.comlibretexts.org. Transition states, on the other hand, represent the highest energy points along the reaction pathway, characterized by partially formed or broken bonds, and are extremely short-lived wolfram.comsolubilityofthings.comtutorchase.comyoutube.comlibretexts.orgsinica.edu.twstanford.edu. For reactions involving this compound, potential intermediates could include protonated oxane species, carbocationic fragments (especially in acid-catalyzed reactions), or alkoxides. Transition states would describe the energy barriers for bond breaking and bond formation during these transformations. Computational chemistry methods are often employed to model and characterize these species, providing insights into reaction pathways and kinetics.

Kinetic and Thermodynamic Aspects of this compound Reactions

The kinetics and thermodynamics of reactions involving this compound govern their rates and feasibility stanford.edufiveable.melibretexts.orgmasterorganicchemistry.comtaylorfrancis.comlibretexts.orglibretexts.orgd-nb.infomit.edunih.gov. Kinetics deals with the speed of reactions and the factors influencing it, such as activation energy, concentration of reactants, and catalysts stanford.edufiveable.melibretexts.orgd-nb.infomit.edunih.gov. Thermodynamics, conversely, focuses on the energy changes associated with a reaction, determining whether it is spontaneous and the position of equilibrium stanford.edufiveable.melibretexts.orgmasterorganicchemistry.comtaylorfrancis.comlibretexts.orglibretexts.orgmit.edu.

Kinetics: Reaction rates are influenced by activation energies, which represent the energy barrier that must be overcome for a reaction to occur wolfram.comsolubilityofthings.comyoutube.comlibretexts.orglibretexts.org. For this compound, factors like temperature, solvent, and the presence of catalysts would affect the rate of polymerization or ring-opening. For instance, acid catalysis lowers the activation energy for ring opening pressbooks.publibretexts.orglibretexts.orgchimia.chmasterorganicchemistry.comyoutube.comyoutube.comlibretexts.org.

Derivatization and Functionalization Strategies

Synthesis of Novel Heterocyclic Compounds Incorporating the Oxane Ring via Isocyanate Reactivity

The isocyanate group (-N=C=O) is a highly reactive electrophile, readily undergoing addition reactions with nucleophiles. This reactivity can be harnessed to construct new heterocyclic ring systems, often fused with or incorporating the pre-existing oxane ring. By reacting 3-Isocyanatooxane with bifunctional nucleophiles, chemists can efficiently assemble diverse heterocyclic scaffolds.

Table 4.1.1: Examples of Heterocyclic Synthesis Using this compound

| Reaction Type | Nucleophile Example | Resulting Heterocycle Class (Hypothetical) | Key Features Enhanced by Oxane Ring |

| Cycloaddition | Diamine | Fused Imidazolidinone/Imidazoline | Rigidity, steric influence |

| Nucleophilic Addition/Cyclization | Amino Alcohol | Fused Oxazolidine/Oxazoline | Polarity, hydrogen bonding potential |

| Multicomponent Reaction | Various bifunctional nucleophiles | Spirocyclic or fused heterocycles | Chirality, conformational constraint |

Creation of Complex Molecular Architectures Using this compound as a Synthon

As a synthon, this compound serves as a valuable building block for constructing more complex organic molecules. Its bifunctional nature—the reactive isocyanate group and the cyclic ether oxane ring—allows for its incorporation into diverse molecular frameworks through multi-step synthetic sequences. The oxane ring can act as a chiral scaffold, a polar motif, or a functional handle, influencing the three-dimensional structure and physicochemical properties of the final product enamine.netsigmaaldrich.comnasa.gov.

Complex molecular architectures, including natural product analogs or molecules with specific pharmacological activities, can be assembled by strategically employing this compound in convergent or divergent synthetic routes. Its ability to participate in various coupling reactions, cycloadditions, or cascade reactions makes it a versatile component in the toolkit of synthetic organic chemists aiming to build intricate molecular designs nih.govastrobiology.comnrao.edusynthon.com.

Table 4.2.1: Role of this compound in Complex Molecular Synthesis

| Target Molecular Architecture | Synthetic Strategy Employed | Role of this compound | Potential Impact of Oxane Ring |

| Bioactive Heterocycles | Multi-step synthesis | Introduction of a functionalized cyclic ether moiety | Enhanced binding affinity, solubility |

| Pharmaceutical Intermediates | Convergent synthesis | Key building block for scaffold construction | Metabolic stability, pharmacokinetic profile |

| Functional Materials | Polymerization/Grafting | Monomer unit or functional pendant group | Thermal stability, specific interactions |

Post-Polymerization Modification of this compound-Derived Polymers

The isocyanate functionality of this compound also lends itself to polymerization, potentially forming polyurethanes, polyureas, or being incorporated into other polymer backbones wikipedia.orgpoliuretanos.net. Once a polymer containing the this compound moiety is synthesized, it can undergo post-polymerization modification. This strategy allows for the introduction of new functionalities or the alteration of existing ones on the polymer chain, which might have been incompatible with the initial polymerization conditions nsf.govrsc.orgcmu.edunih.govresearchgate.net.

Post-polymerization modification can involve reactions targeting the oxane ring itself, if it possesses accessible reactive sites, or modifications of pendant groups attached to the polymer backbone. For example, if the oxane ring is substituted with hydroxyl or amine groups, these can be further derivatized through esterification, etherification, or amidation reactions. Alternatively, if the isocyanate group was used to link the oxane moiety into a polymer chain, residual reactive sites or specific functional groups on the polymer can be targeted for modification googleapis.com. This approach is crucial for tailoring polymer properties for specific applications, such as in advanced materials, coatings, or biomedical devices.

Table 4.3.1: Post-Polymerization Modification Strategies for this compound Polymers

| Polymerization Method (Hypothetical) | Polymer Structure Feature (Incorporating this compound) | Post-Modification Strategy | Target Functional Group on Polymer | Resulting Property Change (Hypothetical) |

| Polyaddition/Polycondensation | Oxane ring in the polymer backbone | Esterification/Etherification | Hydroxyl groups on oxane ring | Increased hydrophilicity, altered solubility |

| Radical Polymerization | Oxane ring as a pendant group | Click Chemistry | Azide (B81097) or alkyne handles on oxane | Introduction of specific biomolecules, enhanced adhesion |

| Step-Growth Polymerization | Oxane ring as part of a side chain | Crosslinking reactions | Reactive sites on oxane/chain | Increased mechanical strength, thermal stability |

Compound List:

this compound

Applications in Advanced Materials Science and Synthetic Organic Chemistry

Application in Surface Modification and Coating Technologies

Similarly, while the structure of 3-Isocyanatooxane contains a stereocenter, making a chiral version of the molecule possible for use as a building block in asymmetric synthesis, there is no available literature to support its actual application in this role. The same holds true for its integration into more complex molecular structures like dendrimers or its use in surface modification technologies.

Theoretical and Computational Investigations of 3 Isocyanatooxane

Electronic Structure and Reactivity Predictions Using Quantum Chemical Methods

Quantum chemical methods, such as Density Functional Theory (DFT), are widely employed to predict the electronic structure and reactivity of molecules like 3-Isocyanatooxane. These methods allow for the calculation of molecular orbitals, charge distribution, and energy levels, which are crucial for understanding chemical behavior.

Molecular Orbitals and Energy Gaps: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their difference (HOMO-LUMO gap), are key indicators of a molecule's stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity, as it requires less energy for electron excitation or transfer. DFT calculations can provide these values, offering insights into potential reaction sites and mechanisms nsps.org.ngimperial.ac.ukmdpi.com.

Charge Distribution: Analyzing the distribution of electron density within the molecule helps identify regions of positive or negative charge, indicating potential sites for nucleophilic or electrophilic attack, respectively. Techniques like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, often performed within DFT frameworks, are used for this purpose mdpi.comresearchgate.netnih.govresearchgate.net. The charge distribution can significantly influence how the molecule interacts with other species or solvents.

Reactivity Descriptors: DFT calculations can also yield various reactivity descriptors, such as Fukui functions, which are local density functional descriptors used to model chemical reactivity and site selectivity nsps.org.ngscirp.orgresearchgate.net. These descriptors provide a more nuanced understanding of where reactions are most likely to occur on the molecule.

Reaction Pathway Elucidation and Transition State Analysis

Understanding how this compound participates in chemical reactions requires detailed analysis of reaction pathways and transition states. Computational methods are essential for mapping these processes.

Reaction Mechanisms: DFT is a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, intermediates, products, and transition states sumitomo-chem.co.jpjseepublisher.comnih.govchemrxiv.orgrsc.orgdigitellinc.comrsc.orgwikipedia.org. For isocyanates, common reactions include nucleophilic addition to the carbonyl carbon or reactions involving the nitrogen atom. Computational studies can predict the preferred reaction pathways and identify the rate-determining steps. For instance, isocyanates can undergo hydrolysis, alcoholysis, or cycloaddition reactions, and computational chemistry can map the energy profiles for these transformations digitellinc.commdpi.comresearchgate.netsci-rad.com.

Transition State Optimization: Locating and characterizing transition states is critical for determining reaction barriers and rates rsc.orgarxiv.orggithub.iocam.ac.uk. Methods like the Synchronous Transit-Guided Quasi-Newton (QST) methods (QST2 and QST3) are employed to find these high-energy, unstable structures github.io. The accuracy of these calculations is often enhanced by using appropriate DFT functionals and basis sets chemrxiv.orgnih.gov.

Conformational Analysis of the Oxane Ring and Isocyanate Group

The three-dimensional structure of this compound, including the conformation of the tetrahydropyran (B127337) (oxane) ring and the orientation of the isocyanate group, plays a significant role in its reactivity and interactions.

Oxane Ring Conformations: The tetrahydropyran ring typically adopts a chair conformation, but other conformations like boat or twist-boat can also exist, albeit with higher energies. Computational methods, particularly DFT, are used to identify the most stable conformers and calculate their relative energies chemrxiv.orgrsc.orgnih.gov. Factors like steric hindrance and electronic interactions influence the preferred ring conformation.

Isocyanate Group Orientation: The isocyanate (-N=C=O) group itself has specific rotational barriers around the bond connecting it to the dioxane ring. Computational studies can determine the preferred orientation of this functional group relative to the ring, which can affect its accessibility and reactivity. Analysis of dihedral angles and associated potential energy scans helps elucidate these conformational preferences ethz.ch.

Molecular Dynamics Simulations of this compound Interactions in Various Environments

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound in different environments, such as in solution or in the presence of other molecules.

Solvation Effects: MD simulations, often coupled with implicit or explicit solvent models, can simulate how solvents interact with this compound. These simulations help understand how solvation affects molecular properties, reaction rates, and conformational equilibria nih.govnih.govcas.czwikipedia.orglsbu.ac.ukfrontiersin.orgnih.govresearchgate.netepj-conferences.org. For instance, the polarity of the solvent can influence the charge distribution and reactivity of the isocyanate group.

Intermolecular Interactions: MD simulations can also explore how this compound interacts with other molecules in a system, such as in a reaction mixture or biological environment. By modeling the dynamic trajectories of molecules, these simulations can reveal binding sites, diffusion patterns, and the influence of the environment on the molecule's behavior nih.govcas.czepj-conferences.orgresearchgate.net.

Compound List:

this compound

3-isocyanatotetrahydropyran

Advanced Analytical Methodologies for Studying 3 Isocyanatooxane Reactivity and Transformations

In Situ Spectroscopic Monitoring of Reaction Progress (e.g., ATR-IR, Raman Spectroscopy during Polymerization)

In situ spectroscopic methods, particularly Fourier Transform Infrared (FTIR) spectroscopy coupled with Attenuated Total Reflectance (ATR) probes, are invaluable for real-time monitoring of isocyanate polymerization. This approach allows for the direct observation of the consumption of reactive functional groups and the formation of new chemical bonds without the need for offline sampling, thereby minimizing process disruptions and potential exposure risks mt.com.

During the polymerization of isocyanates like 3-Isocyanatooxane, FTIR spectroscopy can track the characteristic isocyanate (NCO) stretching vibration, typically observed around 2270 cm⁻¹. As the polymerization progresses, the intensity of this peak diminishes, indicating the consumption of the monomer. Concurrently, the formation of urethane (B1682113) linkages is signaled by the appearance or growth of a carbonyl (C=O) stretching band, usually found around 1700 cm⁻¹ mt.com. Raman spectroscopy can also provide complementary information on structural changes and molecular vibrations within the reaction mixture, offering insights into the evolving polymer architecture.

Table 1: In Situ FTIR Monitoring of Isocyanate Polymerization

| Spectroscopic Feature | Wavenumber (cm⁻¹) | Observation During Polymerization | Interpretation |

| Isocyanate (NCO) | ~2270 | Decreasing intensity over time | Monomer (e.g., this compound) consumption |

| Urethane (C=O) | ~1700 | Increasing intensity over time | Formation of urethane linkages in the polymer |

| Polyol (O-H stretch) | ~3300-3500 | May show changes depending on reaction mechanism | Involvement of polyol component |

These spectroscopic techniques enable precise determination of reaction kinetics, identification of the reaction endpoint, and assessment of intermediate formation, leading to better control over the polymerization process of compounds like this compound mt.com.

Mass Spectrometry for Mechanistic Elucidation and Intermediate Characterization

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques such as liquid chromatography (LC/MS/MS), is a powerful tool for elucidating reaction mechanisms and characterizing transient or stable intermediates formed during the transformations of isocyanates. LC/MS/MS offers high sensitivity and selectivity, allowing for the identification and quantification of low-concentration species within complex reaction mixtures nih.gov.

For isocyanate reactions, derivatization is often employed to improve the volatility, detectability, or stability of the analytes before MS analysis. For instance, isocyanates can be reacted with amines like di-n-butylamine to form stable urea (B33335) derivatives, which can then be analyzed by LC/MS/MS nih.gov. This approach allows researchers to identify not only the starting materials but also various oligomeric species, by-products, and potential reaction intermediates, thereby mapping out the reaction pathway in detail. Analyzing fragmentation patterns in MS can further aid in determining the structure of these intermediates and understanding the bond-forming and bond-breaking processes involved in the transformation of this compound.

Table 2: Mass Spectrometry in Isocyanate Reaction Analysis

| Technique | Analyte/Intermediate Type | Typical Derivatization Agent | Mass Analysis (m/z) | Relevance to Mechanism |

| LC/MS/MS | Isocyanate (e.g., this compound) | Di-n-butylamine | Specific m/z of derivatized isocyanate | Identification of reactant |

| LC/MS/MS | Urethane/Urea Products | N/A (if stable) | m/z corresponding to product mass | Confirmation of product formation |

| LC/MS/MS | Oligomers/Intermediates | Varies | m/z of various species | Elucidation of reaction pathway and intermediates |

By identifying and quantifying these species, researchers can gain a comprehensive understanding of the reaction mechanism governing the behavior of this compound.

Chromatographic Techniques for Reaction Mixture Analysis and Product Purity Evaluation

Chromatographic techniques are indispensable for separating, identifying, and quantifying components within reaction mixtures, as well as for assessing the purity of synthesized products derived from compounds like this compound. Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Gel-Permeation Chromatography (GPC) are routinely employed.

TLC and HPLC, often used after derivatization, are effective for analyzing the composition of reaction mixtures, separating unreacted monomers, intermediates, and final products customs.go.jprsc.org. For example, derivatized isocyanate products can be separated using specific solvent systems, and their presence and relative amounts can be determined using UV or fluorescence detection rsc.org. GPC is particularly useful for determining the molecular weight distribution of polymers formed from monomers like this compound customs.go.jp. Furthermore, column chromatography, including flash chromatography, is a standard method for purifying synthesized compounds, such as intermediates in multi-step syntheses where this compound might be involved google.comgoogle.com.

Table 3: Chromatographic Techniques for Isocyanate Analysis

| Technique | Separation Basis | Typical Sample Preparation | Mobile Phase/Eluent Example | Detection Method | Application for this compound |

| TLC | Polarity/Adsorption | Derivatization with amine/alcohol | Dichloromethane:Acetone (1:1) | UV, Spray Reagents | Analysis of reaction intermediates and products |

| HPLC | Polarity/Hydrophobicity | Derivatization with amine/alcohol | Methanol/Water gradient | UV, Fluorescence, MS/MS | Quantification of monomers, products, and impurities |

| GPC | Molecular Size | Dissolution in solvent | Chloroform | Refractive Index | Determination of polymer molecular weight distribution |

| Column Chromatography | Polarity/Adsorption | Crude reaction mixture | Ethyl acetate-petroleum ether | UV | Purification of this compound or its derivatives |

These chromatographic methods provide essential data for quality control, process optimization, and the isolation of pure compounds for further characterization.

Compound Names Mentioned:

this compound

Isocyanate

Polyurethane

Urethane

Diisocyanate

Polyol

Monomer

Prepolymer

TDI (Toluene Diisocyanate)

MDI (Methylene diphenyl diisocyanate)

HDI (Hexamethylene diisocyanate)

IPDI (Isophorone diisocyanate)

H12MDI (Hydrogenated MDI)

CHI (Cyclohexyl isocyanate)

Di-n-butylamine

Amine

Urea

Methanol

Dichloromethane

Acetone

Methyl acetate (B1210297)

Ethyl acetate

Petroleum ether

Chloroform

Future Research Directions and Emerging Challenges

Development of Sustainable and Green Synthetic Routes for 3-Isocyanatooxane

The synthesis of isocyanates traditionally relies on phosgene (B1210022), a highly toxic reagent, prompting a global drive towards developing phosgene-free and environmentally benign synthetic methodologies rsc.orgacs.orgnih.govresearchgate.netrsc.org. For this compound, research could focus on adapting existing green synthesis strategies:

Phosgene-Free Pathways: Exploring routes such as the reaction of amines with carbon monoxide (CO) or carbon dioxide (CO2) to form carbamates, followed by thermal decomposition to yield isocyanates, could be a primary focus acs.orgnih.govresearchgate.net. Alternatively, methods involving the reaction of organic formamides with diorganocarbonates followed by thermolysis offer another phosgene-free alternative google.comgoogle.com.

Biomass-Derived Feedstocks: Investigating the synthesis of this compound from renewable resources, potentially through bio-based precursors for the oxane ring or the amine component, aligns with green chemistry principles rsc.orgresearchgate.net.

Atom Economy and Waste Reduction: Developing synthetic routes that maximize atom economy and minimize waste generation, possibly through catalytic processes or one-pot reactions, will be crucial for sustainability.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis plays a pivotal role in improving the efficiency, selectivity, and sustainability of chemical syntheses. For this compound, research could explore:

Catalysts for Isocyanate Formation: Investigating novel homogeneous and heterogeneous catalysts for the formation of the isocyanate group from precursor molecules (e.g., amines, carbamates) is essential. This includes exploring organocatalysts, transition metal complexes, and solid acid/base catalysts acs.orgajgreenchem.comekb.egresearchgate.netresearchgate.netrsc.orggoogle.com.

Selective Synthesis of Functionalized Tetrahydropyrans: If the synthesis involves functionalizing a pre-formed tetrahydropyran (B127337) ring, catalytic methods enabling high regioselectivity and stereoselectivity would be paramount. Organocatalytic domino reactions, for instance, have shown success in synthesizing functionalized tetrahydropyrans with control over multiple stereocenters acs.orgnih.govd-nb.inforesearchgate.net.

Catalytic Decomposition of Carbamates: For non-phosgene routes involving carbamate (B1207046) intermediates, efficient catalysts for their thermal decomposition to isocyanates are critical. Research into metal oxides (e.g., ZnO, Bi2O3, Al2O3) and zeolites for this purpose could be beneficial acs.org.

Design of Next-Generation Materials Leveraging this compound Scaffolds

The unique combination of a cyclic ether (oxane) and a reactive isocyanate group in this compound offers potential for creating novel polymeric materials with tailored properties.

Functional Polymers: The oxane ring itself can be modified or serve as a site for further functionalization, leading to polymers with pendant functional groups. This could enable applications in areas like drug delivery, sensing, or advanced coatings. Research into ring-opening polymerization of oxane derivatives or their incorporation as monomers could yield novel functional polymers rsc.orgradtech2020.com.

Self-Healing Materials: Isocyanates are known for their utility in self-healing materials, often encapsulated to release upon damage and react to repair cracks mdpi.comresearchgate.netnih.govillinois.edu. This compound could potentially be formulated into microcapsules for such applications, offering a unique healing agent with properties influenced by the oxane moiety.

Addressing Stereochemical Control in Complex Synthetic Pathways

The presence of a chiral center at the 3-position of the tetrahydropyran ring (if substituted as -CH(NCO)-) means that stereochemical control during synthesis is a significant consideration.

Asymmetric Synthesis of the Oxane Ring: Developing enantioselective routes to functionalized tetrahydropyrans that can then be converted to the isocyanate derivative is a key area. This includes employing chiral catalysts or auxiliaries in reactions like Michael additions, cyclizations, or reductions acs.orgnih.govd-nb.inforesearchgate.netacs.org.

Stereoselective Isocyanate Formation: If the isocyanate group is introduced through a reaction that creates a stereocenter, or if existing stereocenters in the oxane ring influence the reaction, then stereoselective methods for isocyanate formation or subsequent transformations will be necessary acs.orgoup.comorganic-chemistry.orgnih.govrsc.org.

Chiral Building Blocks for Polymers: Utilizing enantiomerically pure this compound as a monomer could lead to chiral polymers with unique optical and material properties, potentially useful in chiral separations or advanced optical materials.

Integration with Emerging Fields in Materials Science (e.g., Smart Materials, Responsive Polymers)

The unique structure of this compound could be exploited to develop materials with advanced functionalities.

Stimuli-Responsive Polymers: The oxane ring, with its ether linkage, might offer sites for chemical modification or influence the polymer's response to stimuli like temperature, pH, or specific chemical agents. Integrating this compound into polymer architectures could lead to smart materials that exhibit tunable properties or undergo phase transitions in response to external triggers encyclopedia.pub.

Dynamic Covalent Polymers: Isocyanate chemistry is fundamental to dynamic covalent bonds (DCBs), which enable reversible polymer networks. Polymers derived from this compound could potentially exhibit self-healing, recyclability, or shape-memory effects through reversible urethane (B1682113) or urea (B33335) linkages rsc.org.

Biomaterials: Functionalized tetrahydropyrans are found in many bioactive molecules. Polymers derived from this compound could be explored for biomedical applications, such as drug delivery systems or biocompatible coatings, provided their safety and degradation profiles are well-characterized.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Isocyanatooxane, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Common methods include nucleophilic substitution of oxane derivatives with isocyanate precursors. Optimization involves varying solvents (e.g., anhydrous dichloromethane), temperatures (0–25°C), and catalysts (e.g., triethylamine). Purity is validated via HPLC or GC-MS, with yield calculations accounting for byproduct formation . Kinetic studies under controlled inert atmospheres (argon/nitrogen) are recommended to minimize hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral artifacts should researchers anticipate?

- Methodological Answer : FT-IR confirms the isocyanate group (sharp peak ~2270 cm⁻¹). H NMR in CDCl₃ typically shows resonances for the oxane ring protons (δ 3.5–4.5 ppm) and isocyanate-linked carbons. Artifacts may arise from moisture-induced urea formation, detectable via broadening of IR/NMR peaks. Mass spectrometry (ESI-TOF) is critical for molecular ion validation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods, nitrile gloves, and PPE due to potential respiratory and dermal toxicity. Storage under anhydrous conditions (-20°C) prevents polymerization. Spill management requires neutralization with dry sand or specialized absorbents, avoiding water to prevent exothermic reactions .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Employ kinetic isotope effects (KIEs) and DFT calculations to map transition states. Monitor intermediate formation via in-situ NMR or Raman spectroscopy. Competitive reactions with amines vs. alcohols under varying pH can reveal selectivity patterns .

Q. What computational strategies are suitable for modeling this compound’s interactions with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess binding affinities to enzymes like hydrolases. QSAR models predict toxicity profiles using descriptors such as logP and electrophilicity indices .

Q. How should researchers resolve contradictions in reported catalytic efficiencies of this compound-derived polymers?

- Methodological Answer : Conduct reproducibility studies with standardized monomer ratios and initiators. Compare DSC/TGA data across labs to identify thermal stability discrepancies. Meta-analyses of published datasets can isolate variables like solvent polarity or curing time .

Q. What experimental designs are optimal for studying this compound’s environmental degradation pathways?

- Methodological Answer : Simulate hydrolysis/oxidation in environmental chambers with controlled UV exposure and microbial consortia. LC-MS/MS tracks degradation products (e.g., oxazolidinones). Ecotoxicity assays (Daphnia magna LC₅₀) quantify environmental risks .

Q. How can structure-activity relationship (SAR) studies improve the pharmacological profile of this compound derivatives?

- Methodological Answer : Synthesize analogs with varied substituents on the oxane ring. Assess bioactivity via IC₅₀ assays (e.g., cyclooxygenase inhibition). Multivariate analysis identifies critical steric/electronic parameters influencing efficacy .

Methodological Notes

- Data Validation : Cross-reference spectral data with computational predictions (e.g., NMR chemical shifts via ACD/Labs) to confirm structural assignments .

- Literature Synthesis : Use systematic reviews (PRISMA guidelines) to map research gaps, prioritizing primary sources over reviews to avoid citation bias .

- Ethical Reporting : Disclose conflicts of interest and funding sources per ICMJE standards. Raw data should be archived in repositories like Zenodo for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.